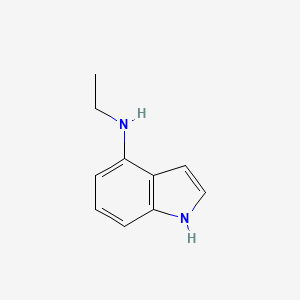

n-Ethyl-1h-indol-4-amine

Description

Contextual Significance of Substituted Indole (B1671886) Scaffolds in Modern Organic Chemistry

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. derpharmachemica.comsemanticscholar.org It is often referred to as a "privileged structure," a term coined to describe molecular frameworks that can provide ligands for diverse biological receptors with high affinity. nih.govijpsr.inforesearchgate.net This privileged status stems from the indole scaffold's widespread occurrence in nature, forming the core of numerous alkaloids, peptides, and neurotransmitters like serotonin (B10506) and melatonin. nih.govpcbiochemres.comnih.gov

The versatility of the indole nucleus allows it to serve as a template for a vast number of synthetic derivatives. chula.ac.th Its aromatic system can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. nih.gov Consequently, substituted indoles are integral to a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netmdpi.comnih.gov The ability to modify the indole core at its various positions allows chemists to fine-tune the electronic and steric properties of the molecule, leading to the development of highly specific and potent therapeutic agents. nih.govsci-hub.se

Rationale for Dedicated Academic Investigation of the n-Ethyl-1H-indol-4-amine Moiety

While extensive research may not be dedicated exclusively to this compound as an end-product, its structure represents a confluence of synthetically important features that merit academic investigation. The rationale for its study is primarily as a key building block or intermediate in the synthesis of more complex molecules. The 4-amino group provides a nucleophilic handle on the benzene portion of the indole, a feature that is less common and more challenging to install than substituents on the pyrrole ring.

The investigation of related structures underscores the scientific interest in this substitution pattern. For instance, derivatives like 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine have been studied as potential inhibitors of the p97/VCP protein, a target in cancer therapy. nih.govacs.org Similarly, other N-alkylated and C4-substituted indoles are explored for various pharmacological activities. chemsrc.comnih.gov The n-ethyl group on the amino substituent can influence properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. Therefore, the dedicated study of this compound is driven by its potential to be a versatile synthon, enabling the creation of diverse libraries of 4-aminoindole (B1269813) derivatives for screening against a wide range of biological targets.

Overview of Current Theoretical and Synthetic Challenges Pertaining to 4-Aminosubstituted Indoles

The synthesis of 4-aminosubstituted indoles like this compound is fraught with significant challenges, primarily centered on regioselectivity. The indole nucleus possesses multiple reactive sites, with the C3 position of the electron-rich pyrrole ring being the most nucleophilic and thus the most common site for electrophilic substitution. nih.gov Directing functionalization to the C4 position on the benzene ring requires overcoming this inherent reactivity preference.

Synthetic chemists have developed several strategies to address this challenge:

Directed Synthesis: Many syntheses start not from indole itself, but from precursors where the desired substitution pattern is already established, such as using appropriately substituted nitroanilines. For example, 4-aminoindole can be synthesized from 2,6-dinitrotoluene (B127279) via a modified Leimgruber-Batcho procedure, followed by a reductive cyclization. tandfonline.com

Protecting Group Strategies: The nitrogen of the indole ring (N1) and the amino group at C4 often require protection to allow for selective reactions at other positions.

Advanced Catalytic Methods: Recent research has focused on transition-metal catalysis and organocatalysis to achieve site-selective C-H functionalization. For instance, chiral phosphoric acids have been used to catalyze highly regio- and enantioselective Friedel–Crafts alkylations at the C7 position by leveraging the directing effect of a C4-amino group. researchgate.netdlut.edu.cn

Novel Reaction Cascades: Researchers have explored using 4-aminoindoles as 1,4-bisnucleophiles, where both the amino nitrogen and the C3 carbon can react in a controlled manner to build complex fused ring systems. rsc.orgscispace.com This approach has been used to create tricyclic indoles with 3,4-fused seven-membered rings. rsc.org

Theoretical studies, often employing Density Functional Theory (DFT), complement these synthetic efforts. nih.govniscpr.res.in These computational methods help to understand the nucleophilic character of the different positions on the 4-aminoindole scaffold and predict the regioselectivity of reactions, thereby guiding the development of new and more efficient synthetic strategies. nih.govniscpr.res.in

Chemical Data Tables

Table 1: Computed Properties of this compound (Note: Data is for the related compound N-ethenyl-1H-indol-4-amine as a close proxy, sourced from PubChem)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem nih.gov |

| Molecular Weight | 158.20 g/mol | PubChem nih.gov |

| XLogP3 | 3.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 158.084398327 Da | PubChem nih.gov |

| Topological Polar Surface Area | 27.8 Ų | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1H-indol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-11-9-4-3-5-10-8(9)6-7-12-10/h3-7,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYQSSBJGWIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC2=C1C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 1h Indol 4 Amine and Its Analogs

Strategies for the Construction of the n-Ethyl-1H-indol-4-amine Core

The formation of the fundamental indole (B1671886) ring system, substituted with an amino group at the 4-position, can be achieved through various synthetic routes. These methods either build the heterocyclic ring from acyclic precursors or modify an existing aromatic system.

Classic and modern cyclization reactions provide robust pathways to the 4-aminoindole (B1269813) scaffold. The choice of strategy often depends on the availability and complexity of the starting materials.

Leimgruber-Batcho Indole Synthesis : This method is a powerful tool for constructing indoles from o-nitrotoluenes. For the synthesis of 4-aminoindoles, a derivative like 2,6-dinitrotoluene (B127279) can be used. rsc.org The process involves the formation of an enamine from the reaction of the nitro-aromatic compound with an amine and a formamide acetal, followed by a reductive cyclization to yield the indole ring. researchgate.net A key advantage is the ability to generate either 4-nitro or 4-amino indoles directly by selecting the appropriate reducing agent during the cyclization step. researchgate.net

Bartoli Indole Synthesis : This reaction provides access to 7-substituted indoles and can be adapted for 4-substituted analogs. It typically involves the reaction of a nitro-aromatic compound, such as 3-nitroaniline, with a vinyl Grignard reagent. rsc.org

Tandem Reactions of 2-Alkynylanilines : A more contemporary approach involves the divergent synthesis of 4-amino indoles from 2-alkynylanilines. rsc.org This multi-step process includes an oxidative dearomatization, an imine exchange, a cascade 1,4-addition/cyclization/aromatization, and a final deprotection step to yield indoles with a free amino group at the C4 position. rsc.orgrsc.org This strategy offers flexibility in introducing various substituents onto the indole core.

Table 1: Overview of Cyclization Pathways for 4-Aminoindole Core Synthesis

| Synthetic Method | Typical Precursors | Key Steps | General Outcome |

|---|---|---|---|

| Leimgruber-Batcho | (4-methyl-3,5-dinitrophenyl)phosphonates | Enamine formation, Reductive cyclization | (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates researchgate.net |

| Bartoli | 3-Nitroaniline derivatives | Reaction with vinyl Grignard reagents | Substituted indoles rsc.org |

An alternative to de novo ring construction is the functionalization of a pre-formed indole nucleus. This approach is particularly useful when the parent indole is readily available.

Reduction of 4-Nitroindoles : The most common method for introducing a 4-amino group is through the reduction of a 4-nitroindole precursor. rsc.org This transformation can be achieved using various reducing agents. For instance, 4-nitroindole can be reduced to 1H-indol-4-amine. The initial step often involves protecting the indole nitrogen, for example, with a triisopropylsilyl (TIPS) group, to improve solubility and prevent side reactions. The protected 4-nitroindole is then reduced, commonly with hydrogen gas over a palladium on carbon (Pd/C) catalyst, followed by deprotection to yield the 4-aminoindole. acs.org

Transition Metal-Catalyzed Amination of 4-Haloindoles : 4-Haloindoles serve as versatile precursors for 4-aminoindoles via transition metal-catalyzed carbon-nitrogen (C-N) cross-coupling reactions. rsc.org Palladium-based catalysts are frequently employed in these transformations, which couple the 4-haloindole with an amine source. This method allows for the direct introduction of substituted amino groups.

Table 2: Functional Group Interconversion Methods for 4-Aminoindole Synthesis

| Precursor | Method | Reagents/Catalysts | Product |

|---|---|---|---|

| 4-Nitroindole | Reduction | 1. NaH, TIPSCl (Protection) 2. H₂, Pd/C (Reduction) 3. TBAF (Deprotection) | 1H-Indol-4-amine acs.org |

Advanced Synthetic Approaches Towards this compound

Modern synthetic chemistry offers advanced methodologies that provide greater efficiency, control, and environmental compatibility. These include the use of transition metal catalysis and the application of green chemistry principles.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. mdpi.com Palladium-catalyzed reactions are particularly prominent in indole synthesis. mdpi.com

Palladium-Catalyzed Cyclizations : Methods such as the Larock, Castro-Stephens, and Sonogashira couplings followed by cyclization are powerful for constructing the indole ring. arabjchem.orgmdpi.com The Larock heteroannulation, for example, involves the reaction of a 2-haloaniline with an alkyne, catalyzed by palladium, to form the indole nucleus in a single step. tandfonline.com These methods can be adapted to produce 4-aminoindoles by using appropriately substituted anilines.

Copper-Catalyzed Reactions : Copper catalysts are also utilized, often in conjunction with palladium, for cross-coupling reactions. mdpi.com They can facilitate the synthesis of 2-substituted indoles from terminal alkynes and N-tosyl-2-iodoanilines. mdpi.com

A patent describes a direct transition metal-catalyzed process for producing N-aminoindoles from 2-halo-phenylacetylenes and N,N-disubstituted hydrazines, highlighting the industrial interest in such catalytic methods. scispace.com

Table 3: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

| Reaction Type | Metal Catalyst | Precursors | Key Features |

|---|---|---|---|

| Larock Heteroannulation | Palladium | 2-Iodoanilines, Diaryl acetylenes | Carbopalladation followed by cyclization tandfonline.com |

| Sonogashira/Cyclization | Pd/C-Cu or Pd/ZnCl₂ | N-tosyl-2-iodoanilines, Terminal alkynes | One-pot synthesis of 2-substituted indoles mdpi.com |

The development of environmentally benign synthetic methods is a major focus in contemporary chemistry. benthamdirect.comresearchgate.net Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com This technique has been successfully applied to various indole syntheses. tandfonline.com

Use of Greener Solvents : Replacing volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids is a key green chemistry strategy. benthamdirect.comresearchgate.net For example, a Br₂-catalyzed synthesis of bis(indolyl)methanes has been demonstrated to work efficiently in water. beilstein-journals.org

Alternative Catalysts : The use of nanocatalysts, organocatalysts, and green catalysts is being explored to replace more toxic or expensive metal catalysts. benthamdirect.combeilstein-journals.org These approaches offer benefits such as high efficiency, reusability, and milder reaction conditions.

The application of these principles to the synthesis of this compound could involve using microwave heating for the cyclization or coupling steps, or employing a water-based system for certain transformations.

Derivatization Strategies for Enhancing Chemical Diversity of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of analogs with diverse chemical properties. The reactivity of the indole ring and its substituents allows for a wide range of derivatization reactions.

N1-Position Derivatization : The nitrogen atom of the indole ring can be alkylated, acylated, or sulfonylated. For example, tryptamine (B22526) can be readily reacted with sulfonyl chlorides to protect the side-chain amine, and subsequent reactions can be performed on the indole nitrogen. acs.org

C4-Amino Group Modification : The primary amine at the C4 position is a key site for derivatization. It can undergo reactions such as alkylation, acylation, and sulfonylation to introduce a variety of functional groups, which can significantly alter the molecule's properties.

Electrophilic Substitution : The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. However, with the C4 position occupied, reactions may be directed to other positions, such as C7. It has been shown that 4-amino indoles can be converted to 4,7-difunctionalized indoles through selective Friedel–Crafts alkylation. rsc.orgrsc.org

Use as a Bisnucleophile : 4-Aminoindoles can act as 1,4-bisnucleophiles in multicomponent reactions. This unique reactivity allows for the straightforward synthesis of complex tricyclic indoles that have a seven-membered ring fused to the 3 and 4 positions of the indole core. rsc.org

Table 4: Potential Derivatization Reactions for the this compound Scaffold

| Reaction Site | Reaction Type | Potential Reagents | Product Type |

|---|---|---|---|

| N1-Indole | Alkylation/Acylation | Alkyl halides, Acid chlorides | N1-substituted analogs |

| C4-Amine | Acylation/Sulfonylation | Acid chlorides, Sulfonyl chlorides | Amides, Sulfonamides |

| C7-Position | Friedel–Crafts Alkylation | Aldehydes/Ketones, Lewis Acid | 4,7-disubstituted indoles rsc.org |

Selective Functionalization at the Indole Nitrogen (N-1)

The indole N-H group is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion. This anion can then react with various electrophiles to introduce substituents at the N-1 position. The choice of base and reaction conditions is critical to achieve selective N-1 functionalization without affecting other reactive sites in the molecule, such as the C-4 amino group.

A common strategy for N-alkylation involves the use of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). The resulting indolide is then treated with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide, benzyl bromide) or an alkyl sulfate. For the synthesis of this compound, the indole nitrogen of a suitable 4-aminoindole precursor would be targeted.

Protecting the C-4 amino group may be necessary to prevent competing N-alkylation at that position. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be employed. After N-1 functionalization, the protecting group can be removed under appropriate conditions to yield the desired N-1 substituted 4-aminoindole.

| Reagent/Condition | Purpose |

| Sodium Hydride (NaH) | Strong base for deprotonation of the indole N-H. |

| Potassium Carbonate (K2CO3) | Milder base for N-alkylation. |

| Alkyl Halide (e.g., Ethyl Iodide) | Electrophile to introduce the alkyl group at N-1. |

| Dimethylformamide (DMF) | Polar aprotic solvent. |

| Boc Anhydride | Protection of the C-4 amino group. |

An efficient method for the selective N-1 alkylation of indazoles, which can be conceptually applied to indoles, utilizes α-halo esters, lactones, ketones, amides, and bromoacetonitrile to provide good to excellent yields of the desired N-1 products nih.gov.

Chemical Modifications at the C-4 Amino Group

The C-4 amino group of this compound is a versatile handle for introducing a wide array of functional groups. Standard amine chemistry can be applied to modify this position, including acylation, sulfonylation, and reductive amination.

Acylation and Sulfonylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and allow for the introduction of various aliphatic and aromatic substituents.

Reductive Amination: To introduce further alkyl groups at the C-4 amino position, reductive amination is a powerful tool. This involves the reaction of the amino group with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). This method allows for the synthesis of a wide range of N-substituted analogs.

The chemical modification of amino groups in proteins, which involves similar principles, often utilizes activated esters of carboxylic acids or reductive alkylation to attach various functional groups researchgate.net. These established methods can be directly adapted for the modification of the C-4 amino group in 4-aminoindoles.

| Reaction Type | Reagents | Product |

| Acylation | Acid Chloride, Base | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

Directed Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In the case of 4-aminoindoles, the amino group is a strongly activating and ortho-, para-directing group. However, the inherent reactivity of the indole nucleus often favors substitution at the C-3 position.

To achieve selective substitution at other positions of the indole ring, such as C-5 or C-7, directing groups can be employed. A directing group installed at the N-1 position can sterically hinder the C-2 and C-7 positions, or it can chelate to a metal catalyst to direct the electrophile to a specific C-H bond. For instance, the installation of a pivaloyl group at the C-3 position has been shown to direct arylation to the C-5 and C-4 positions nih.gov.

Transition-metal catalyzed C-H functionalization has emerged as a powerful strategy for the site-selective modification of indoles rsc.org. Various transformations, including arylation, alkenylation, and acylation, can be achieved with high regioselectivity at the C-4, C-5, C-6, and C-7 positions through the use of appropriate directing groups and catalytic systems nih.govrsc.org. For example, rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C-4 position of unprotected indoles researchgate.net.

Common electrophilic aromatic substitution reactions that can be applied to the 4-aminoindole scaffold include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.

Nitration: Using nitric acid in the presence of sulfuric acid, although this reaction can be harsh and may require careful optimization to avoid side reactions.

Friedel-Crafts Acylation/Alkylation: Using a Lewis acid catalyst to introduce acyl or alkyl groups. The pronounced nucleophilicity at the C-3 position of indoles makes Friedel-Crafts alkylation a valuable method for C-C bond formation researchgate.net.

The choice of reaction conditions and the potential need for protecting groups on the N-1 and C-4 positions are crucial considerations for achieving the desired regioselectivity in electrophilic aromatic substitution reactions on the 4-aminoindole core.

Computational Chemistry and Theoretical Analysis of N Ethyl 1h Indol 4 Amine

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods provide deep insights into the fundamental properties of a molecule, governed by its electronic structure. These investigations are crucial for understanding its stability, reactivity, and conformational preferences.

Density Functional Theory (DFT) is a robust method for determining the electronic structure and, consequently, the optimized geometry of molecules. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule in its ground state. researchgate.netresearchgate.net

The geometry optimization of n-Ethyl-1H-indol-4-amine would reveal a largely planar indole (B1671886) ring system, which is characteristic of this heterocyclic compound. The primary conformational flexibility arises from the rotation around the single bonds associated with the N1-ethyl and C4-amino groups.

The conformational landscape is primarily defined by the orientation of the ethyl group relative to the indole ring and the rotation of the amino group. The ethyl group can adopt different conformations, with the lowest energy state likely corresponding to a staggered arrangement to minimize steric hindrance. The rotation around the C4-N bond of the amino group is also expected to have a relatively low energy barrier. Computational studies on related N-alkylindoles support the analysis of such conformational preferences. researchgate.net

Below is a table of expected optimized geometric parameters for this compound, based on DFT calculations of indole and its substituted derivatives. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound

| Parameter (Bond) | Predicted Bond Length (Å) | Parameter (Angle) | Predicted Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.375 | C2-N1-C8 | 108.5 |

| C2-C3 | 1.380 | N1-C2-C3 | 110.0 |

| C3-C3a | 1.435 | C2-C3-C3a | 107.5 |

| C3a-C4 | 1.410 | C3-C3a-C4 | 133.0 |

| C4-C(amine) | 1.400 | C3a-C4-C5 | 118.0 |

| N1-C(ethyl) | 1.470 | N1-C(ethyl)-C(methyl) | 111.0 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a wave-function-based approach to understanding molecular properties without reliance on empirical parameters. researchgate.netresearchgate.net These calculations are particularly useful for assessing molecular stability and aromaticity.

The stability of this compound is fundamentally derived from its aromatic indole core. The delocalized π-electron system of the fused benzene (B151609) and pyrrole (B145914) rings confers significant thermodynamic stability. Both the N-ethyl and the C4-amino groups are expected to act as electron-donating groups, further increasing the electron density within the aromatic system. This electronic effect generally enhances the stability of the indole ring.

Aromaticity can be quantitatively assessed using methods like Nucleus-Independent Chemical Shift (NICS) calculations. For the indole system, negative NICS values are expected in the center of both the six-membered and five-membered rings, confirming their aromatic character.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. indexcopernicus.com

For this compound, the HOMO is predicted to be localized primarily over the π-system of the indole ring and the lone pair of the 4-amino group, reflecting the high electron density in this region. The LUMO is expected to be distributed over the aromatic π-antibonding system. The electron-donating nature of the amino and ethyl groups would raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted indole and making the molecule more reactive towards electrophiles.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 4.35 |

Note: These values are illustrative, based on typical DFT calculations for amino-substituted indoles.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show the most negative potential (electron-rich regions) localized around the nitrogen atom of the amino group and, to a lesser extent, the nitrogen of the pyrrole ring. These sites represent the most probable locations for electrophilic attack. Positive potential would be found around the hydrogen atoms, particularly the N-H protons of the amino group.

Predictive Spectroscopic Analysis of this compound

Computational methods can simulate various types of spectra, providing valuable data for structural elucidation and comparison with experimental results.

Theoretical vibrational spectra can be calculated using DFT methods, which provide the frequencies and intensities of IR and Raman bands. openaccesspub.orgnih.gov The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

The simulated IR and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its functional groups.

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3450 - 3350 | Medium (IR) |

| N-H Stretch (Indole) | ~3400 | Medium (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Ethyl) | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Strong-Medium |

| N-H Bend (Amino) | ~1600 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

Note: These are approximate frequency ranges based on DFT calculations of related indole and amine compounds. researchgate.netnih.gov

The Gauge-Including Atomic Orbital (GIAO) method is widely used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predictions are invaluable for assigning experimental spectra and confirming molecular structures. The chemical shifts are typically calculated relative to a reference standard like tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole ring, the protons of the ethyl group (a quartet and a triplet), the amino group protons, and the indole N-H proton. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons and the aliphatic carbons of the ethyl group.

Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Indole N-H | ~10.5 - 11.0 |

| Aromatic C-H (H2, H3, H5, H6, H7) | 6.5 - 7.5 |

| Amino N-H₂ | ~4.0 - 5.0 (broad) |

| N-CH₂ (Ethyl) | ~4.1 (quartet) |

| CH₃ (Ethyl) | ~1.4 (triplet) |

Note: Values are illustrative and based on typical shifts for N-alkyl and amino-substituted indoles. researchgate.net

Table 5: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons (C2-C8) | 100 - 140 |

| N-CH₂ (Ethyl) | ~40 |

| CH₃ (Ethyl) | ~15 |

Note: Values are illustrative and based on typical shifts for N-alkyl and amino-substituted indoles.

UV-Visible Absorption Spectroscopy via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. This analysis provides insights into the electronic transitions between molecular orbitals upon absorption of light. For this compound, a TD-DFT calculation would typically yield data on the excitation energies, oscillator strengths, and the specific molecular orbitals involved in each electronic transition.

A hypothetical data table resulting from a TD-DFT calculation for this compound in a given solvent might look as follows. It is important to note that the following table is illustrative and not based on actual experimental or calculated data.

Table 1: Hypothetical TD-DFT Results for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 -> S1 | 320 | 0.15 | HOMO -> LUMO |

| S0 -> S2 | 285 | 0.25 | HOMO-1 -> LUMO |

Reactivity and Mechanistic Predictions via Computational Tools

Computational tools are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms.

Fukui functions and local softness are conceptual DFT descriptors that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. By calculating the changes in electron density, one can predict where a molecule is most likely to react. For this compound, this analysis would pinpoint specific atoms on the indole ring and the ethyl substituent that are most susceptible to different types of chemical attack.

A representative data table from such an analysis would list the Fukui indices for each atom in the molecule.

Table 2: Illustrative Fukui Function Indices for Selected Atoms of this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| N1 | 0.05 | 0.12 | 0.085 |

| C2 | 0.18 | 0.03 | 0.105 |

| C3 | 0.09 | 0.15 | 0.120 |

Theoretical transition state analysis is employed to study the energy barriers and reaction pathways of chemical transformations. By locating the transition state structure and calculating its energy, chemists can understand the feasibility and kinetics of a reaction. For this compound, this could be applied to fundamental reactions such as electrophilic aromatic substitution or N-alkylation. The analysis would provide activation energies and the geometry of the transition state complex.

The surrounding solvent can significantly influence the structure and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects. For this compound, such a study would reveal how properties like molecular geometry, electronic distribution, and reactivity indices are altered in different solvents. This is crucial for understanding its behavior in various chemical environments.

Mechanistic Studies of N Ethyl 1h Indol 4 Amine Reactivity

Elucidation of Reaction Pathways Involving the Indole (B1671886) Nucleus

The indole ring system is characterized by its high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack. The presence of the 4-amino group, a strong activating group, further enhances the electron density of the benzene (B151609) portion of the indole, influencing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

The dominant reaction pathway for the indole nucleus is electrophilic aromatic substitution. wikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the bicyclic system, significantly increasing its nucleophilicity. The mechanism proceeds through a two-step process:

Attack of the electrophile (E+) by the π-system of the indole: This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate, often referred to as an arenium ion or σ-complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the indole ring.

For n-Ethyl-1H-indol-4-amine, the 4-amino group is a powerful activating, ortho-, para-directing group for the benzene ring, while the indole nitrogen activates the pyrrole (B145914) ring, primarily at the C3 position. The N-ethyl group has a minor electronic effect but can influence the steric accessibility of the reactive sites.

Common electrophilic substitution reactions on the indole nucleus of this compound would include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the most activated positions.

Nitration: Introduction of a nitro group can be achieved with nitrating agents, with the position of attack dependent on the reaction conditions.

Sulfonation: Reaction with sulfur trioxide or a complex thereof can introduce a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl and alkyl groups, respectively, is catalyzed by Lewis acids. organic-chemistry.org For 4-aminoindoles, Friedel-Crafts alkylation has been shown to be directed to the C7-position. acs.orgnih.gov

Vilsmeier-Haack Reaction: This reaction introduces a formyl group, typically at the C3 position of the indole ring, using a Vilsmeier reagent (e.g., POCl3/DMF). nrochemistry.comijpcbs.comorganicreactions.orgwikipedia.orgorganic-chemistry.org

Mannich Reaction: This three-component reaction introduces an aminomethyl group, also typically at the C3 position. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the indole ring is generally difficult due to its electron-rich nature. However, it can occur if the ring is substituted with strong electron-withdrawing groups, which is not the case for this compound. Therefore, this reaction pathway is not mechanistically significant for this compound under normal conditions.

Computational studies on indole and its derivatives provide valuable insights into the regioselectivity of their reactions. mdpi.comresearchgate.netubc.ca The electron density distribution and the stability of the intermediates formed during electrophilic attack are key determinants of the reaction outcome.

For this compound, the following theoretical considerations apply:

Electron Density: The 4-amino group significantly increases the electron density of the benzene ring, particularly at the C5 and C7 positions (ortho and para to the amino group). The indole nitrogen, in turn, makes the C3 position the most electron-rich site in the pyrrole ring.

Intermediate Stability: The stability of the cationic intermediate (arenium ion) formed upon electrophilic attack is crucial. Attack at the C3 position leads to a cation where the positive charge is delocalized over the C2 and the nitrogen atom, without disrupting the aromaticity of the benzene ring. Attack at other positions on the pyrrole ring would be less favorable. On the benzene ring, attack at C5 or C7 would be favored due to resonance stabilization involving the lone pair of the 4-amino group.

Therefore, a competition between substitution at C3 (driven by the indole nitrogen) and substitution at C5 or C7 (driven by the 4-amino group) is expected. The precise outcome would depend on the nature of the electrophile and the reaction conditions. For instance, sterically bulky electrophiles might favor the less hindered C7 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) | Mechanistic Rationale |

| Vilsmeier-Haack | Chloroiminium ion | 3-formyl derivative | High intrinsic reactivity of the C3 position of the indole nucleus. |

| Mannich | Iminium ion | 3-aminomethyl derivative | Similar to the Vilsmeier-Haack reaction, attack at the nucleophilic C3 position is favored. |

| Friedel-Crafts Alkylation | Carbocation | 7-alkyl derivative | The directing effect of the 4-amino group and steric hindrance at C5 favor substitution at C7. acs.orgnih.gov |

| Halogenation (NBS) | Br+ equivalent | C3 and/or C7-bromo derivative | Competition between the highly activated C3 and C7 positions. |

Transformations Involving the 4-Amino Group

The 4-amino group of this compound is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of this scaffold.

Acylation: The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic, readily reacting with acylating agents such as acid chlorides, anhydrides, or esters. mdpi.comarkat-usa.orgorientjchem.orgnih.govresearchgate.net The mechanism is a nucleophilic acyl substitution.

Nucleophilic attack: The amino group attacks the carbonyl carbon of the acylating agent.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Leaving group departure: The leaving group is expelled, and the carbonyl group is reformed, yielding the N-acylated product.

Alkylation: The 4-amino group can also be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2 for primary and secondary alkyl halides).

Nucleophilic attack: The amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Formation of a secondary amine/ammonium (B1175870) salt: This results in the formation of a secondary amine, which is itself nucleophilic and can be further alkylated, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.

Diazotization: The primary aromatic amino group at the 4-position can be converted into a diazonium salt by treatment with nitrous acid (HNO2), usually generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgresearchgate.netrsc.org Diazonium salts are highly versatile intermediates.

The mechanism of diazotization involves several steps:

Formation of the nitrosonium ion: Nitrous acid is protonated by the strong acid and loses water to form the nitrosonium ion (NO+).

N-Nitrosation: The amino group attacks the nitrosonium ion to form an N-nitrosamine.

Tautomerization and protonation: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated.

Formation of the diazonium ion: Loss of water from the protonated diazohydroxide yields the diazonium ion.

The 4-amino group can participate in various ring-forming reactions, either as a nucleophile or by being transformed into a group that facilitates cyclization. A prominent example is the Pictet-Spengler reaction, which is a powerful method for the synthesis of β-carbolines. wikipedia.orgchemeurope.comnrochemistry.comname-reaction.comnih.govmdpi.comnih.govanalis.com.myresearchgate.net

In the context of a tryptamine (B22526) analogue derived from this compound (i.e., N-ethyl-4-aminotryptamine), the Pictet-Spengler reaction would proceed as follows:

Condensation: The primary amino group of the tryptamine side chain condenses with an aldehyde or ketone to form a Schiff base.

Iminium ion formation: Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion.

Intramolecular electrophilic attack: The electron-rich indole nucleus, activated by the 4-amino and N-ethyl groups, attacks the iminium ion. The cyclization is expected to occur at the C3 position.

Deprotonation: Loss of a proton restores the aromaticity of the indole ring, yielding a tetrahydro-β-carboline.

The 4-amino group in the final product can then be further functionalized.

This compound as a Nucleophile or Electrophile in Organic Synthesis

As a Nucleophile:

This compound possesses two primary nucleophilic centers:

The 4-amino group: The lone pair on the nitrogen of the amino group is readily available for nucleophilic attack on a wide range of electrophiles, as seen in acylation and alkylation reactions.

The indole ring (C3 position): The high electron density at the C3 position makes it a potent nucleophile, particularly in reactions with strong electrophiles.

The chemoselectivity of nucleophilic attack (amino group vs. C3 of the indole) can often be controlled by the choice of reagents and reaction conditions. For example, acylation typically occurs selectively at the more nucleophilic amino group.

As an Electrophile:

In its ground state, this compound is not a significant electrophile. However, it can be converted into an electrophilic species through derivatization. The most important example is the conversion of the 4-amino group into a diazonium salt. The diazonium group (-N2+) is an excellent leaving group, and the resulting aryl cation can be attacked by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various substituents at the 4-position. masterorganicchemistry.com

Table 2: Reactivity Profile of this compound

| Reactive Site | Role | Typical Reactions | Mechanistic Pathway |

| Indole C3-Position | Nucleophile | Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Mannich) | SEAr |

| 4-Amino Group | Nucleophile | Acylation, Alkylation | Nucleophilic Acyl Substitution, SN2 |

| 4-Amino Group (as diazonium salt) | Electrophile | Sandmeyer Reactions | SN1-like (via aryl cation) |

Mechanistic Context for its Nucleophilic Reactivity in Addition and Substitution Reactions

The nucleophilic character of this compound is primarily attributed to two locations within its structure: the nitrogen atom of the ethylamine (B1201723) group and the indole ring itself.

Nucleophilicity of the Ethylamine Group:

The presence of a lone pair of electrons on the nitrogen atom of the ethylamine substituent makes it a significant nucleophile, enabling its participation in both addition and substitution reactions.

Nucleophilic Addition Reactions: As a primary amine, the ethylamine moiety readily undergoes nucleophilic addition to carbonyl compounds such as aldehydes and ketones, resulting in the formation of imines. libretexts.orglibretexts.orgyoutube.comopenstax.org The generally accepted mechanism for this reaction involves several key steps:

Nucleophilic Attack: The nitrogen atom initiates a nucleophilic attack on the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral intermediate known as a carbinolamine. openstax.org

Proton Transfer: A proton is subsequently transferred from the nitrogen atom to the oxygen atom.

Dehydration: Under acidic conditions, the hydroxyl group is protonated, creating an effective leaving group (water). The elimination of water results in the formation of an iminium ion.

Deprotonation: Finally, a base removes a proton from the nitrogen, yielding the stable imine product.

The efficiency of this reaction is pH-dependent, with the maximum rate typically observed in weakly acidic conditions (around pH 4-5). openstax.org This is because a sufficient concentration of the protonated carbonyl is necessary to enhance its electrophilicity, while a significant portion of the amine must remain in its unprotonated, nucleophilic form to initiate the reaction.

Nucleophilic Substitution Reactions: The ethylamine group can also function as a nucleophile in substitution reactions, for instance, with alkyl halides. chemguide.co.ukchemguide.co.uk In the case of a primary alkyl halide, the reaction would likely proceed via an SN2 mechanism, where the amine nitrogen directly displaces the halide leaving group. libretexts.orgclockss.org A notable challenge in such reactions is the potential for over-alkylation. Once the primary amine reacts to form a secondary amine, its nucleophilicity can increase, leading to further reactions with the alkyl halide to produce a tertiary amine and ultimately a quaternary ammonium salt. chemguide.co.uklibretexts.org

Nucleophilicity of the Indole Ring:

The indole ring is an electron-rich aromatic system that can act as a nucleophile, with the C3 position being particularly reactive. The presence of the activating amino group at the C4 position further enhances the nucleophilicity of the benzene portion of the indole ring. Indoles are known to participate in a variety of nucleophilic substitution and addition reactions. nii.ac.jp

Pathways for its Role as an Electrophilic Intermediate or Precursor

While this compound is predominantly nucleophilic, it can be transformed into an electrophilic species under specific conditions.

Formation of Electrophilic Intermediates:

Oxidation to Imines or Iminium Ions: The ethylamine side chain can be enzymatically or chemically oxidized to form an imine or an iminium ion. In these species, the carbon atom of the C=N bond becomes electrophilic and susceptible to attack by nucleophiles.

Nitrosation: In the presence of nitrous acid, secondary amines can be converted to N-nitrosamines. Although this compound is a primary amine with respect to the ethyl group, the indole nitrogen is technically a secondary amine and could potentially undergo nitrosation. The reactivity of N-nitrosamines has been a subject of study. acs.org

Conversion to a Diazonium Salt: While more common for anilines, it is plausible that the 4-amino group could be converted into a diazonium salt. Aryl diazonium salts are versatile electrophilic intermediates that can undergo a range of nucleophilic substitution reactions.

Umpolung Strategies: Modern synthetic chemistry increasingly employs "umpolung" or polarity reversal strategies, where a typically nucleophilic species is converted into an electrophilic one. nih.gov For amines, this can be accomplished by converting them into electrophilic aminating agents. For instance, transformation into an N-haloamine would render the nitrogen atom electrophilic, allowing it to react with various nucleophiles. nih.gov

The following interactive table summarizes the potential reactive sites and types of reactions for this compound based on established principles of organic chemistry.

| Reactive Site | Reaction Type | Potential Reactants | Expected Product Type |

| Ethylamine Nitrogen | Nucleophilic Addition | Aldehydes, Ketones | Imines |

| Ethylamine Nitrogen | Nucleophilic Substitution | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts |

| Indole Ring (C3) | Electrophilic Aromatic Substitution | Electrophiles | Substituted Indoles |

| Ethylamine Group | Oxidation | Oxidizing Agents | Imines, Iminium Ions |

| Amine Group | Conversion to Electrophile | Nitrous Acid, Halogenating Agents | Diazonium Salts, N-Haloamines |

It is crucial to emphasize that this discussion is founded on the predicted reactivity of the functional groups within this compound. Definitive confirmation of these hypotheses would require detailed mechanistic studies supported by experimental data.

Advanced Chemical Transformations and Potential Conceptual Applications of N Ethyl 1h Indol 4 Amine

Utilization as a Key Building Block in Complex Heterocyclic Synthesis

The dual nucleophilicity of the 4-aminoindole (B1269813) skeleton, involving both the amino group and the electron-rich C5-position of the indole (B1671886) ring, positions it as a powerful synthon for constructing complex, multi-ring systems.

The structure of n-Ethyl-1H-indol-4-amine is theoretically well-suited for intramolecular and intermolecular cyclization reactions to form novel polycyclic frameworks. Research has demonstrated that 4-aminoindoles can function as 1,4-bisnucleophiles in multicomponent reactions, enabling straightforward access to tricyclic indoles that feature challenging 3,4-fused seven-membered rings. rsc.orgdntb.gov.ua This reactivity stems from the ability of the C5 position (activated by the C4-amino group) and the amino group itself to react with two different electrophilic centers.

By extending this principle, this compound could be a key reactant in cascade reactions to build diverse heterocyclic architectures. For instance, a hypothetical reaction analogous to the Pictet-Spengler reaction, which traditionally involves tryptamines, could be envisioned. wikipedia.org In this conceptual pathway, condensation of the 4-amino group with an aldehyde would form an imine, which could then be protonated to generate an electrophilic iminium ion. The electron-rich indole ring, strongly activated at the C5 position by the ethylamino group, could then perform an intramolecular electrophilic aromatic substitution to close the ring, forming a novel annulated system.

Table 1: Theoretical Annulation Reactions Involving this compound

| Reaction Type | Hypothetical Reactants | Potential Product Core Structure | Rationale |

| 1,4-Bisnucleophilic Annulation | This compound, Dialdehyde (e.g., Glutaraldehyde) | Azepino[4,5-e]indole | The C5 position and the 4-amino group act as nucleophiles, attacking the two aldehyde carbons to form a seven-membered ring fused to the indole 'e' face. rsc.orgdntb.gov.ua |

| Pictet-Spengler-Type Cyclization | This compound, Aldehyde (R-CHO) | Pyrido[4,3-e]indole | The 4-amino group condenses with the aldehyde, and subsequent acid-catalyzed cyclization occurs at the highly nucleophilic C5 position. wikipedia.org |

| Palladium-Catalyzed C-H Amination | This compound, Tethered Alkene/Alkyne | Fused Tricyclic Indole | Intramolecular cascade reaction involving carbopalladation followed by C-H amination could create complex 3,4-fused ring systems. acs.org |

The 4-ethylamino group acts as a potent electron-donating group (EDG), significantly increasing the electron density of the indole π-system. This property is highly desirable for the construction of donor-π-acceptor (D-π-A) molecules, which are fundamental to organic electronics and nonlinear optics. mdpi.com In such a construct, the this compound moiety would serve as the electron-rich donor.

When connected through a π-conjugated bridge (e.g., vinylene, ethynylene, or thiophene (B33073) units) to a suitable electron-acceptor group (e.g., cyano, nitro, or dicyanovinyl groups), a molecule with a strong intramolecular charge-transfer (ICT) character could be formed. The N-ethyl group offers the additional practical advantage of improving solubility in organic solvents, which is often a critical challenge in the processing and application of large, planar aromatic molecules. The resulting compounds would be expected to have tunable absorption and emission properties, making them candidates for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Theoretical Exploration of this compound in Materials Science

The unique electronic and structural features of this compound make it a compelling candidate for incorporation into advanced functional materials, from polymers to molecular photoswitches.

The bifunctionality of this compound allows it to be considered as a monomer for polymerization. The presence of the secondary amine provides a reactive handle for step-growth polymerization reactions, such as the formation of polyamides (via reaction with diacyl chlorides) or polyimines (via reaction with dialdehydes).

Furthermore, the indole ring itself can be polymerized through electrochemical methods. Studies on related structures, such as poly(indole-4-aminoquinaldine), have shown that conductive copolymers can be successfully synthesized. researchgate.net In such a polymer, the indole units would form the conjugated backbone responsible for charge transport, while the pendant ethylamine (B1201723) groups could be used to tune solubility, morphology, and even provide sites for post-polymerization modification or metal ion chelation. The resulting materials could have applications as conductive coatings, electrode materials, or components in electrochromic devices.

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Method | Co-monomer / Conditions | Potential Polymer Type | Key Features |

| Electropolymerization | Oxidative potential, supporting electrolyte | Poly(this compound) | Conjugated backbone, potentially conductive, redox-active. researchgate.net |

| Condensation Polymerization | Diacyl chloride | Polyamide | Polymer backbone contains amide linkages; properties influenced by both indole and co-monomer. |

| Suzuki Coupling | Diboronic ester (after functionalization of indole) | Fully Conjugated Polymer | Creates a C-C linked conjugated backbone for applications in organic electronics. |

The parent indole molecule is a well-known fluorophore, forming the basis of tryptophan's intrinsic fluorescence. researchgate.netchemrxiv.org The photophysical properties of indole are highly sensitive to substitution, particularly at the C4-position. nih.govnih.gov Computational and experimental studies have shown that placing substituents at this position has a profound effect on the electronic transition energies, often leading to significant shifts in the absorption and emission spectra. nih.gov

The introduction of a strong electron-donating ethylamino group at C4 is predicted to cause a substantial bathochromic (red) shift in both the absorption and emission maxima compared to unsubstituted indole. This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. This effect transforms the molecule from a UV-absorber into a potential visible-light chromophore and a blue- or even green-emitting fluorophore. Such indole-based fluorophores are of great interest as biological labels and environmental sensors. nih.govresearchgate.net The fluorescence of this compound would also be expected to exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths in more polar solvents, a characteristic feature of molecules with a significant charge-transfer character in their excited state.

Table 3: Comparison of Theoretical Photophysical Properties

| Compound | Key Substituent | Expected λabs (max) | Expected λem (max) | Rationale for Prediction |

| Indole | None | ~280 nm | ~350 nm | Baseline UV fluorescence. nih.gov |

| 4-Cyanoindole | C4: -CN (Electron-withdrawing) | Red-shifted vs. Indole | Red-shifted vs. Indole | C4 substitution significantly lowers the transition energy. nih.govnih.gov |

| This compound | C4: -NHEt (Electron-donating) | Significantly red-shifted vs. Indole | Significantly red-shifted vs. Indole | The strong electron-donating amino group raises the HOMO energy, reducing the energy gap and shifting fluorescence into the visible spectrum. nih.govnih.gov |

Theoretical Considerations for this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the chemistry beyond the molecule, governed by weak, reversible, non-covalent interactions like hydrogen bonding and π-π stacking. wikipedia.orgfortunejournals.com The structure of this compound is rich with features that make it an excellent candidate for designing complex supramolecular assemblies.

The molecule possesses two distinct hydrogen bond donor sites: the N-H of the indole ring and the N-H of the secondary amine. It also contains two hydrogen bond acceptor sites in the lone pairs of the two nitrogen atoms. The planar, electron-rich indole ring is ideally suited for engaging in π-π stacking interactions with other aromatic systems.

These interaction sites could be exploited in several ways:

Molecular Recognition: The specific geometry of the hydrogen bond donors and acceptors could be used to design host molecules that selectively bind this compound, or conversely, use the indole derivative as a receptor for specific guest molecules like carboxylic acids or amides.

Self-Assembly: Under the right conditions (e.g., in specific solvents or on a surface), the interplay of hydrogen bonding and π-π stacking could lead to the spontaneous formation of ordered structures like one-dimensional tapes, two-dimensional sheets, or liquid crystals.

Anion Sensing: The two N-H groups could act in concert to bind and sense anions (e.g., fluoride, acetate) through hydrogen bonding, potentially leading to a change in the molecule's fluorescence (a chemosensor).

The combination of these non-covalent interaction capabilities with its inherent fluorescence makes this compound a theoretically powerful platform for the development of new sensors, smart materials, and functional molecular networks.

Predicted Hydrogen Bonding Motifs and Self-Assembly Architectures

The molecular structure of this compound, featuring both a hydrogen bond donor (the indole N-H group) and a hydrogen bond acceptor (the lone pair on the 4-amino nitrogen), suggests a strong propensity for forming intermolecular hydrogen bonds. Theoretical calculations, drawing on principles from density functional theory (DFT) applied to similar indole derivatives, can predict the geometry and energetics of these interactions. The primary hydrogen bonding motif anticipated is a head-to-tail arrangement, where the indole N-H of one molecule interacts with the 4-amino nitrogen of an adjacent molecule. This N-H···N interaction is a well-characterized and relatively strong non-covalent bond. rsc.orgias.ac.in

Computational models suggest that this primary interaction would lead to the formation of one-dimensional, linear supramolecular chains or tapes. The planarity of the indole ring system would further encourage π-π stacking interactions between adjacent molecules within these chains, reinforcing the self-assembly process. The ethyl group on the 4-amino nitrogen, due to its flexibility, is predicted to orient itself to minimize steric hindrance within the supramolecular assembly.

Beyond simple linear chains, more complex architectures can be conceptualized. For instance, depending on the crystallization conditions (e.g., solvent polarity), it is plausible that secondary, weaker C-H···π interactions could arise, leading to the formation of two-dimensional sheets or three-dimensional networks. The interplay between the dominant N-H···N hydrogen bonds and these weaker interactions would ultimately dictate the final self-assembled architecture.

Below is a table of predicted geometric parameters for the primary N-H···N hydrogen bond in a dimer of this compound, based on DFT calculations on analogous systems. rsc.orgresearchgate.net

| Parameter | Predicted Value |

|---|---|

| N-H Bond Length (Å) | 1.028 |

| H···N Distance (Å) | 2.00 |

| N···N Distance (Å) | 2.98 - 3.00 |

| N-H···N Angle (°) | 170 - 180 |

Theoretical Investigation of Host-Guest Interactions with Non-Covalent Binding

The electron-rich indole core and the presence of a hydrogen-bonding amino group make this compound a compelling candidate for theoretical studies of host-guest interactions. Its ability to engage in non-covalent interactions such as hydrogen bonding, π-π stacking, and cation-π interactions can be computationally modeled to predict its binding affinity and selectivity for various host molecules.

Theoretical investigations can be performed with macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. In the case of a β-cyclodextrin host, it is predicted that the ethyl-indole portion of the molecule would be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), driven by hydrophobic effects and van der Waals forces. The 4-amino group could then form hydrogen bonds with the hydroxyl groups at the rim of the cyclodextrin cavity, further stabilizing the inclusion complex.

Computational methods like thermodynamic integration can be used to estimate the binding free energies (ΔG) for these host-guest systems. nih.gov The table below presents hypothetical binding energies for this compound with different conceptual host molecules, illustrating the potential for selective recognition. nih.govchemrxiv.org

| Host Molecule | Primary Non-Covalent Interaction | Predicted Binding Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| β-Cyclodextrin | Hydrophobic Inclusion, Hydrogen Bonding | -4.5 to -6.0 |

| p-Sulfonatocalix rsc.orgarene | Cation-π, π-π Stacking | -7.0 to -9.5 |

| Cucurbit mdpi.comuril | Ion-Dipole, Hydrophobic Effects | -10.0 to -13.0 |

Catalytic Applications and Ligand Design (Theoretical Framework)

Assessment of this compound as an Organocatalyst Scaffold

The indole scaffold is a recurring motif in the design of organocatalysts, often leveraging the hydrogen-bond donating capability of the indole N-H group to activate substrates. mdpi.comacs.org this compound possesses both this N-H donor and a potentially basic 4-amino group, suggesting its potential as a bifunctional organocatalyst.

Theoretically, the 4-amino group could act as a Brønsted base to deprotonate a pronucleophile, while the indole N-H group could simultaneously activate an electrophile through hydrogen bonding. This cooperative activation is a common strategy in asymmetric organocatalysis. For instance, in a conceptual Michael addition, the amino group could deprotonate a malonate ester, and the indole N-H could polarize the carbonyl group of an enone acceptor, facilitating the nucleophilic attack.

Computational studies, such as DFT modeling of transition states, would be essential to evaluate the feasibility of such catalytic cycles. acs.org Key parameters to investigate would include the pKa of the conjugate acid of the 4-amino group, the hydrogen bond donating strength of the indole N-H, and the steric influence of the ethyl group on the stereochemical outcome of a potential reaction. The electronic properties of the indole ring itself, being electron-rich, could also influence the reactivity of substrates bound to the catalytic scaffold.

Theoretical Design of Ligands Incorporating the this compound Moiety for Metal Catalysis

The this compound structure can be envisioned as a versatile building block for the design of novel ligands for transition metal catalysis. The indole nitrogen, after deprotonation, can serve as a potent σ-donor, while the 4-amino group offers a point for further functionalization to create bidentate or polydentate ligands.

For example, the 4-amino group could be derivatized with a phosphine (B1218219) or pyridine (B92270) moiety to create N,P or N,N-chelating ligands. The electronic properties of the resulting metal complexes could be fine-tuned by modifying substituents on the indole ring. The combination of the electron-rich indole and the coordinating heteroatoms could lead to catalytically active species for a range of transformations, such as cross-coupling reactions or asymmetric hydrogenation.

The theoretical design process would involve computational modeling of the geometric and electronic structures of the hypothetical metal complexes. DFT calculations can predict parameters such as bond lengths, bond angles, and the energies of the frontier molecular orbitals, which are crucial for understanding the potential catalytic activity of the complex. For instance, the HOMO-LUMO gap can provide insights into the reactivity and stability of the catalyst. The steric bulk of the ethyl group and any additional substituents would also be a critical factor in designing ligands that can induce high stereoselectivity in asymmetric catalysis.

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for N-Ethyl-1H-indol-4-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as condensation of indole derivatives with ethylamine precursors. For example, refluxing indole-3-carbaldehyde with ethylamine in ethanol under controlled pH (6–7) has been shown to yield intermediates, which are further reduced to the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst choice (e.g., Pd/C for hydrogenation) .

Q. How can NMR spectroscopy confirm the structural integrity of N-Ethyl-1H-indol-4-amine derivatives?

- Methodological Answer : ¹H NMR can identify key protons: the ethyl group (-CH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.1 ppm), while indolic NH protons resonate near δ 10–11 ppm. ¹³C NMR distinguishes the ethyl carbon (δ 15–20 ppm) and aromatic carbons (δ 110–140 ppm). Cross-validation with DEPT-135 and HSQC spectra ensures correct assignment of quaternary carbons and substituent positions .

Q. What advanced chromatographic techniques are recommended for purity assessment and metabolite identification?

- Methodological Answer : GC-MS with electron ionization (70 eV) provides fragmentation patterns for structural confirmation (e.g., m/z 174 for the indole-ethylamine backbone). LC-QTOF offers high-resolution mass accuracy (±2 ppm) to identify metabolites, such as hydroxylated derivatives. Column choice (C18 for reverse-phase) and mobile phase (acetonitrile/0.1% formic acid) optimize separation .

Q. What safety protocols are critical when handling N-Ethyl-1H-indol-4-amine derivatives?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin contact. Work in a fume hood to avoid inhalation. Waste must be segregated into halogen-free containers and processed by certified waste management services. Spill protocols include neutralization with 10% acetic acid and adsorption via vermiculite .

Advanced Research Questions

Q. How do molecular docking studies elucidate the pharmacological interactions of N-Ethyl-1H-indol-4-amine derivatives?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) reveal binding affinities to targets like the androgen receptor (AR). For example, a derivative showed a docking score of -7.0 kcal/mol with AR, forming hydrogen bonds with Leu704 and hydrophobic interactions with Gly708. MD simulations (50 ns) validate stability by calculating RMSD (<2 Å) .

Q. How can researchers resolve contradictions in biological activity data across studies on N-Ethyl-1H-indol-4-amine analogs?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., varying MIC values against S. aureus) may arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to calibrate results. Meta-analysis of dose-response curves can identify outliers .

Q. What are the best practices for synthesizing stable intermediates of N-Ethyl-1H-indol-4-amine under varying pH and temperature?

- Methodological Answer : Schiff base intermediates (e.g., indole-ethylidene derivatives) are stabilized at pH 5–6 using acetate buffers. Low temperatures (0–4°C) reduce hydrolysis, while microwave-assisted synthesis (100 W, 60°C) accelerates reaction rates. Purity is monitored via TLC (Rf 0.5 in ethyl acetate/hexane 3:7) .

Q. How does electronic configuration of substituents influence the bioactivity of N-Ethyl-1H-indol-4-amine derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ at C5) reduce AR binding affinity by 30%, while electron-donating groups (e.g., -OCH₃ at C7) enhance solubility and bioavailability (logP reduction from 2.1 to 1.4). DFT calculations (B3LYP/6-31G*) quantify substituent effects on HOMO-LUMO gaps, correlating with antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.